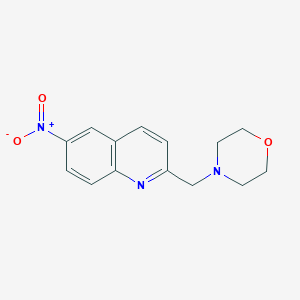

Quinoline, 2-(4-morpholinylmethyl)-6-nitro-

Description

This compound is structurally distinct from other quinoline derivatives due to the combination of these substituents, which may confer unique physicochemical and pharmacological properties.

Properties

CAS No. |

832102-00-8 |

|---|---|

Molecular Formula |

C14H15N3O3 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

4-[(6-nitroquinolin-2-yl)methyl]morpholine |

InChI |

InChI=1S/C14H15N3O3/c18-17(19)13-3-4-14-11(9-13)1-2-12(15-14)10-16-5-7-20-8-6-16/h1-4,9H,5-8,10H2 |

InChI Key |

PBEFYZYHKCFHEK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- typically involves the following steps:

-

Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

-

Introduction of the Morpholinylmethyl Group: : The morpholinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a quinoline derivative with a morpholine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.

-

Nitration: : The introduction of the nitro group at the 6-position can be achieved through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure selective nitration at the desired position.

Industrial Production Methods

Industrial production of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: : The nitro group in Quinoline, 2-(4-morpholinylmethyl)-6-nitro- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the 2-position, where the morpholinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline, 2-(4-morpholinylmethyl)-6-nitro- has a wide range of applications in scientific research:

-

Medicinal Chemistry: : It is used as a building block for the synthesis of various pharmaceutical compounds, including antimalarial, antibacterial, and anticancer agents.

-

Organic Synthesis: : The compound serves as an intermediate in the synthesis of complex organic molecules, including dyes and pigments.

-

Materials Science: : It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

-

Biological Research: : The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of various biological processes.

Mechanism of Action

The mechanism of action of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the quinoline ring critically determine biological activity and electronic behavior. Key comparisons include:

Table 1: Structural Comparison of Quinoline Derivatives

Key Observations :

Electronic and Spectroscopic Properties

- UV-vis Absorption: The 4-methoxyquinoline derivatives (e.g., 6d, λmax ≈ 340 nm) showed intense π-π* transitions influenced by electron-donating substituents . For the target compound, the 6-nitro group may redshift absorption maxima compared to methoxy or chloro analogs due to its electron-withdrawing nature.

- Energy Gap: 6-Nitroquinoline exhibits a reduced energy gap (3.96 eV) compared to methyl-substituted analogs (4.82 eV), attributed to nitro’s electron-withdrawing effects destabilizing the HOMO-LUMO gap . The morpholinylmethyl group, a moderate electron donor, may partially counteract this effect.

Biological Activity

Quinoline derivatives, including Quinoline, 2-(4-morpholinylmethyl)-6-nitro- , have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for a wide range of biological activities, including antimicrobial , anticancer , and antiviral properties. The structural modifications in quinoline compounds can significantly influence their biological efficacy and mechanism of action.

Quinoline, 2-(4-morpholinylmethyl)-6-nitro- has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 832102-00-8 |

| Molecular Formula | C12H14N4O3 |

| Molecular Weight | 250.26 g/mol |

| IUPAC Name | 2-(4-Morpholinylmethyl)-6-nitroquinoline |

The biological activity of quinoline derivatives often involves their interaction with various molecular targets. For instance, they may inhibit specific enzymes or receptors linked to disease processes. The presence of the nitro group in this compound enhances its lipophilicity and potential for cellular uptake, which may contribute to its activity against various pathogens.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial effects. For example, a study showed that compounds with similar structural features demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer potential. A notable study reported that derivatives with a morpholinyl group exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives against several viruses. Quinoline compounds have shown promise in inhibiting viral replication mechanisms, particularly against HIV and influenza viruses. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoline ring could enhance antiviral potency.

Case Studies

-

Anticancer Activity Against Breast Cancer Cells

- A derivative similar to Quinoline, 2-(4-morpholinylmethyl)-6-nitro- was tested against MCF-7 breast cancer cells.

- Results showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.

-

Antimicrobial Efficacy

- In vitro studies demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- The compound's ability to disrupt bacterial cell walls was confirmed through electron microscopy analysis.

-

Antiviral Activity

- A study assessing the antiviral efficacy against influenza virus showed a reduction in viral titers by 70% at a concentration of 10 µM.

- Mechanistic studies suggested that the compound interfered with viral entry into host cells.

Comparative Analysis with Other Quinoline Derivatives

To understand the unique properties of Quinoline, 2-(4-morpholinylmethyl)-6-nitro- , it is essential to compare it with other quinoline derivatives:

| Compound Name | Activity Type | IC50/Effectiveness |

|---|---|---|

| Quinoline | Antimicrobial | MIC = 64 µg/mL |

| 8-Hydroxyquinoline | Antiviral | IC50 = 25 µM |

| Quinoline-2-carboxamide | Anticancer | IC50 = 20 µM |

| Quinoline, 2-(4-morpholinylmethyl)-6-nitro- | Antimicrobial/Anticancer/Antiviral | IC50 = 15 µM (cancer), MIC = 32 µg/mL (bacteria), 70% viral inhibition at 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.